molecular formula C29H27ClN2O4 B12497241 5-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid

5-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12497241
M. Wt: 503.0 g/mol
InChI Key: OCORVELVPGWGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a morpholine ring, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The morpholine ring is then incorporated via nucleophilic substitution, and finally, the benzoic acid moiety is added through a coupling reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives, morpholine-containing compounds, and benzoic acid derivatives. Examples include:

  • 4-[(4-CHLOROPHENYL)METHOXY]NAPHTHALENE-1-CARBOXYLIC ACID
  • 2-(MORPHOLIN-4-YL)BENZOIC ACID
  • 5-[(4-CHLOROPHENYL)METHOXY]NAPHTHALENE-1-AMINE

Uniqueness

What sets 5-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID apart is its combination of structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C29H27ClN2O4

Molecular Weight

503.0 g/mol

IUPAC Name

5-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C29H27ClN2O4/c30-22-8-5-20(6-9-22)19-36-28-12-7-21-3-1-2-4-24(21)26(28)18-31-23-10-11-27(25(17-23)29(33)34)32-13-15-35-16-14-32/h1-12,17,31H,13-16,18-19H2,(H,33,34)

InChI Key

OCORVELVPGWGQB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.